![molecular formula C8H10BFO3 B1387568 4-Fluoro-2-(methoxymethyl)phenylboronic acid CAS No. 946607-86-9](/img/structure/B1387568.png)
4-Fluoro-2-(methoxymethyl)phenylboronic acid
Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5) bonded to a boronic acid functional group (B(OH)2). They are used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of phenylboronic acids often involves the reaction of a phenyl halide (such as bromobenzene or iodobenzene) with a boron compound .Molecular Structure Analysis
The molecular structure of phenylboronic acids consists of a phenyl ring attached to a boronic acid group. The boronic acid group (B(OH)2) is capable of forming reversible covalent bonds with compounds containing hydroxyl or amino groups .Chemical Reactions Analysis
Phenylboronic acids are used in various chemical reactions. They can act as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
Phenylboronic acids are typically solid at room temperature. The melting point can vary depending on the specific compound .Scientific Research Applications
Asymmetric Suzuki Coupling
This compound may be used as a reactant in the preparation of axially-chiral biarylphosphonates through asymmetric Suzuki coupling reactions. This process is often catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
Arylpyrimidine Synthesis
Another potential application could be in the synthesis of arylpyrimidines, which are important intermediates in pharmaceuticals and agrochemicals. These compounds can also be used in regioselective acetoxylation reactions .
Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are commonly used reagents for Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryls, an important structure in organic chemistry .
Palladium-Catalyzed Direct Arylation
The compound might be involved in palladium-catalyzed direct arylation processes, which are used to attach aryl groups to carbon atoms .
Water-Based Cross-Coupling
It could potentially be used in Suzuki-Miyaura cross-coupling reactions performed in water, which is a more environmentally friendly medium compared to organic solvents .
Stereoselective Heck-Type Reaction
There’s also a possibility that this compound could be utilized in palladium-catalyzed stereoselective Heck-type reactions, which are used to form carbon-carbon double bonds .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation, which occurs with formally nucleophilic organic groups . In this process, the organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the kinetics of similar boronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which can considerably accelerate the rate of the reaction at physiological ph .
Result of Action
The result of the action of 4-Fluoro-2-(methoxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(methoxymethyl)phenylboronic acid. For instance, the pH of the environment strongly influences the rate of the reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-fluoro-2-(methoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-4-7(10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMODTOABLEDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methoxymethyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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